N-苄氧羰基-L-精氨酸二叔丁氧羰基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Arg(boc)2-OH cha is an amino acid derivative that has been used in a variety of scientific research applications. It is an important tool for chemists and biologists, as it can be used to synthesize peptides, proteins, and other biomolecules. Z-Arg(boc)2-OH cha is also used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.

科学研究应用

生物化学

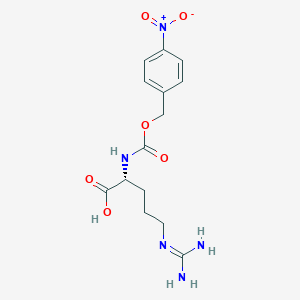

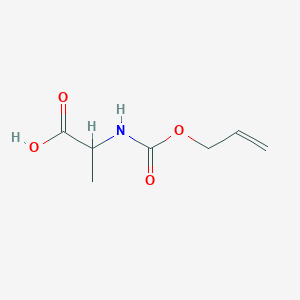

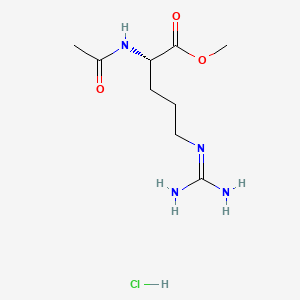

在生物化学中,“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”用于肽合成。 它作为肽组装的构建块,肽是氨基酸链,可以作为细胞中的酶、激素或结构元件 {svg_1}。Boc(叔丁氧羰基)等保护基团可防止合成过程中的不必要反应,这对于创建特定的肽序列至关重要。

药理学

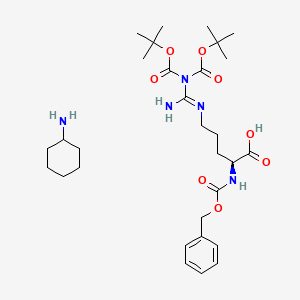

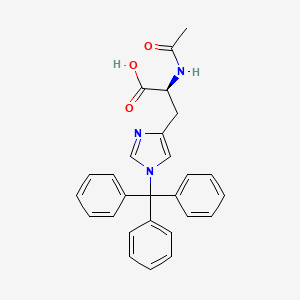

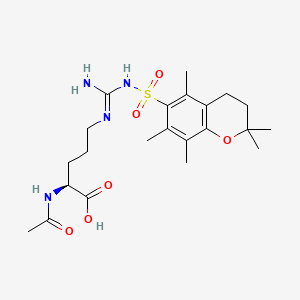

从药理学角度看,该化合物在药物设计和发现方面发挥着重要作用。 它可用于创建模拟体内天然肽的肽类药物,有可能为各种疾病带来新的治疗方法 {svg_2}。它在合成具有精确结构的肽方面所起的作用使其在创建具有靶向作用的治疗剂方面具有价值。

分子生物学

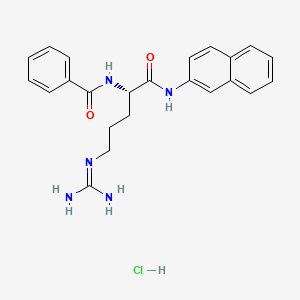

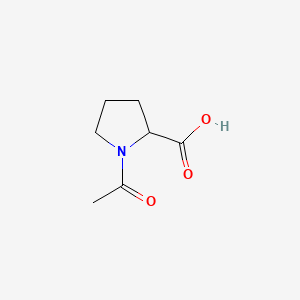

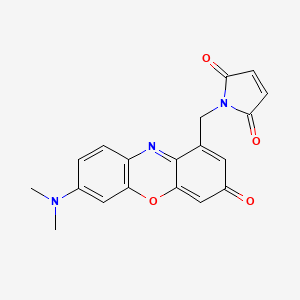

在分子生物学中,“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”应用于蛋白质相互作用和功能的研究。 通过使用该化合物合成肽,研究人员可以研究蛋白质如何在细胞内相互作用以及与其他分子相互作用,这对于理解细胞过程和信号通路至关重要 {svg_3}.

化学工程

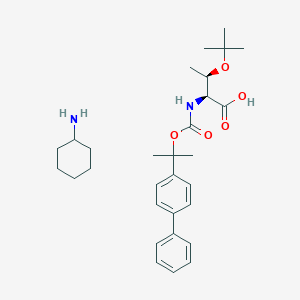

化学工程师可能在材料科学领域使用“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”,特别是在生物材料的创建方面。 这些材料可用于医疗植入物、组织工程以及作为生物相容性表面的组成部分,这些表面需要精确的分子设计才能与生物系统适当地相互作用 {svg_4}.

药物化学

在药物化学中,该化合物对于合成复杂分子至关重要,这些分子可以作为药物开发中的先导化合物。 它允许将精氨酸残基引入更大的分子中,这对于潜在药物的生物活性至关重要 {svg_5}.

有机合成

“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”在有机合成中得到应用,它被用于将精氨酸部分引入有机化合物中。 这在合成需要高度立体化学控制的分子中特别有用 {svg_6}.

分析化学

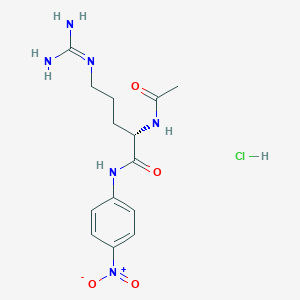

分析化学家可能会在色谱法和质谱法中使用“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”作为标准品或试剂。 它有助于识别和量化复杂混合物中的肽和蛋白质,这对理解生物样本的组成至关重要 {svg_7}.

环境科学

虽然不是传统的应用,“N-苄氧羰基-L-精氨酸二叔丁氧羰基酯”可能在环境科学中用于研究肽与环境污染物的相互作用。 这可以提供对污染物生物积累和生物修复策略开发的见解 {svg_8}.

作用机制

The mechanism of action of Z-Arg(boc)2-OH cha is largely dependent on its ability to form amide bonds. These amide bonds are formed when the boc-protected amino acid is reacted with a coupling agent, such as HBTU or HATU. The amide bonds are then hydrolyzed using a base, such as NaOH or KOH, to form the desired Z-Arg(boc)2-OH cha. This process allows for the synthesis of peptide chains with a defined sequence.

Biochemical and Physiological Effects

The biochemical and physiological effects of Z-Arg(boc)2-OH cha depend on its application. For example, when used in the synthesis of peptides and proteins, Z-Arg(boc)2-OH cha can affect the structure and function of the proteins. In addition, when used to study the mechanisms of action of drugs, Z-Arg(boc)2-OH cha can affect the biochemical and physiological effects of the drugs.

实验室实验的优点和局限性

The main advantage of using Z-Arg(boc)2-OH cha in lab experiments is its ability to form amide bonds. This allows for the synthesis of peptide chains with a defined sequence. In addition, Z-Arg(boc)2-OH cha is relatively stable and can be stored for long periods of time. However, there are some limitations to using Z-Arg(boc)2-OH cha in lab experiments. For example, the reaction times can be relatively long, and the reaction conditions must be carefully monitored to ensure that the desired product is obtained.

未来方向

There are a variety of potential future directions for Z-Arg(boc)2-OH cha. For example, it could be used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs. In addition, it could be used to study the biochemical and physiological effects of drugs, as well as to study the effects of mutations on protein structure and function. Finally, it could be used in the synthesis of peptides and proteins, as well as other biomolecules such as carbohydrates and lipids.

合成方法

Z-Arg(boc)2-OH cha is synthesized using a two-step process. In the first step, a boc-protected amino acid is reacted with a coupling agent, such as HBTU or HATU, to form an amide bond. In the second step, the amide bond is then hydrolyzed using a base, such as NaOH or KOH, to form the desired Z-Arg(boc)2-OH cha. This method is commonly used in peptide synthesis, as it allows for the synthesis of peptide chains with a defined sequence.

属性

IUPAC Name |

(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)28(22(33)36-24(4,5)6)19(25)26-14-10-13-17(18(29)30)27-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H2,25,26)(H,27,31)(H,29,30);6H,1-5,7H2/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGRVFFDXXNSRE-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)N)C(=O)OC(C)(C)C.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)